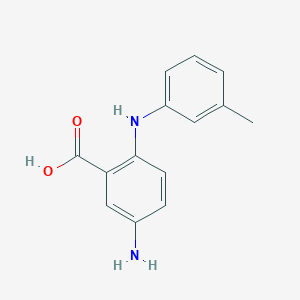
(2,6-Diisopropyl-phenyl)-phenyl-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2,6-Diisopropyl-phenyl)-phenyl-amine, also known as 2,6-Diisopropylaniline, is an organic compound with the formula H₂NC₆H₃(CHMe₂)₂. It is a colorless liquid, although samples can appear yellow or brown. This compound is a bulky aromatic amine often used to make ligands in coordination chemistry .
Preparation Methods
Synthetic Routes and Reaction Conditions
The preparation of 2,6-Diisopropylaniline can be achieved through several methods. One common method involves the alkylation of aniline with propylene in the presence of a catalyst such as aluminum chloride. This reaction typically occurs under high pressure and elevated temperatures .
Another method involves the vapor-phase catalytic amination of 2,6-diisopropyl phenol with ammonia and hydrogen over a Pd/MgO-Al₂O₃/Al₂O₃ catalyst at temperatures ranging from 180-220°C .
Industrial Production Methods
Industrial production of 2,6-Diisopropylaniline often employs the liquid-phase alkylation of aniline with propylene using aluminum chloride as a catalyst. This method is favored due to its technical maturity and high yield .
Chemical Reactions Analysis
Types of Reactions
2,6-Diisopropylaniline undergoes various chemical reactions, including:
Condensation Reactions: It reacts with triacetylmethane in toluene in the presence of p-toluenesulfonic acid to form 3-[1-(2,6-diisopropylphenylamino)ethylidene]pentane-2,4-dione.
Amination Reactions: It can be used in the amination of haloarenes.
Coupling Reactions: It is involved in aqueous Suzuki coupling reactions.
Common Reagents and Conditions
Condensation: Triacetylmethane, p-toluenesulfonic acid, toluene.
Amination: Haloarenes.
Coupling: Organoboron reagents, palladium catalysts.
Major Products
Condensation: 3-[1-(2,6-diisopropylphenylamino)ethylidene]pentane-2,4-dione.
Amination: Various substituted anilines.
Coupling: Biaryl compounds.
Scientific Research Applications
2,6-Diisopropylaniline is widely used in scientific research due to its versatility:
Mechanism of Action
The mechanism of action of 2,6-Diisopropylaniline involves its role as a ligand in coordination chemistry. It forms stable complexes with transition metals, which can then participate in various catalytic processes. For example, it reacts with bis(trimethylsilylmethyl)yttrium complexes to form yttrium alkyl anilido species, involving the elimination of trimethylsilane .
Comparison with Similar Compounds
Similar Compounds
- 2,6-Bis(1-methylethyl)benzenamine
- 2,6-Bis(propan-2-yl)aniline
- 2,6-Diisopropylphenylamine
Uniqueness
2,6-Diisopropylaniline is unique due to its bulky structure, which makes it particularly useful in forming stable ligands for coordination chemistry. This bulkiness can influence the steric properties of the resulting complexes, making it advantageous for specific catalytic applications .
Properties
CAS No. |
428861-98-7 |
|---|---|
Molecular Formula |
C18H23N |
Molecular Weight |
253.4 g/mol |
IUPAC Name |
N-phenyl-2,6-di(propan-2-yl)aniline |
InChI |
InChI=1S/C18H23N/c1-13(2)16-11-8-12-17(14(3)4)18(16)19-15-9-6-5-7-10-15/h5-14,19H,1-4H3 |
InChI Key |
SEQSRFGDUSEKKI-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C1=C(C(=CC=C1)C(C)C)NC2=CC=CC=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


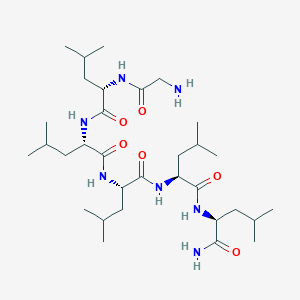
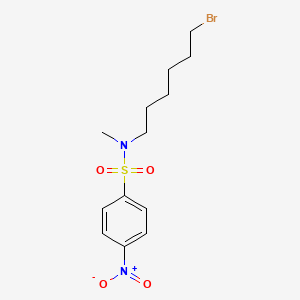
![4-(4-Fluorophenyl)-2-methyl-6-[4-(piperidin-1-YL)butoxy]pyrimidine](/img/structure/B14233466.png)
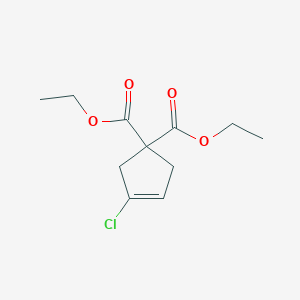
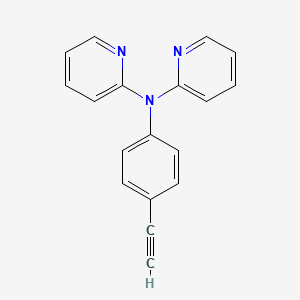
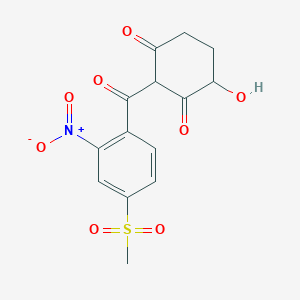
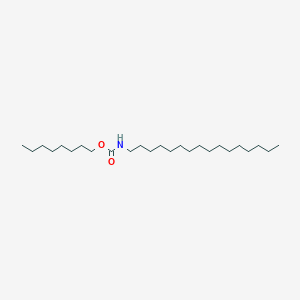
![1-{Phenyl[2-(trifluoromethyl)phenyl]methyl}piperazine](/img/structure/B14233474.png)
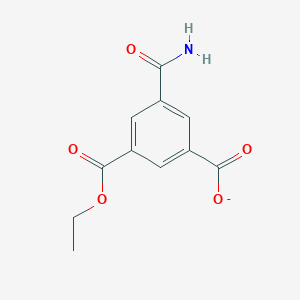
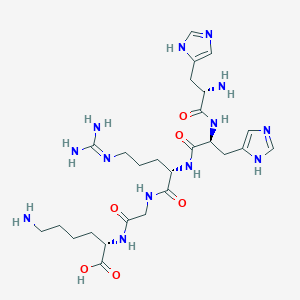
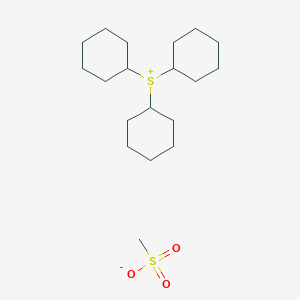
![2-[2-(1H-Imidazol-2-yl)phenyl]-6-(pyrrolidin-1-yl)-1H-benzimidazole](/img/structure/B14233507.png)
![1,3,5-Tris{2-[(prop-2-yn-1-yl)oxy]ethyl}-1,3,5-triazinane](/img/structure/B14233520.png)
